molecular formula C25H25N5O4 B2524265 3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887460-19-7

3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer B2524265
CAS-Nummer: 887460-19-7
Molekulargewicht: 459.506
InChI-Schlüssel: CJMMGTXPNGUDQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the class of imidazo[2,1-f]purine derivatives. These compounds are known for their pharmacological potential and are often explored for their medicinal chemistry applications due to their purine-like characteristics, which can interact with various biological targets, such as adenosine receptors.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives can be approached through the reaction of 5-amino-1H-imidazoles with reagents like 3-methoxalylchromone, which leads to the formation of imidazo(4,5-b)pyridines, a closely related structure to the compound . These reactions typically involve the formation of intermediate compounds that can be further modified to introduce various substituents at specific positions on the purine core, as seen in the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones . The synthesis process often includes steps such as alkylation, esterification, and hydrolysis to achieve the desired functional groups and molecular architecture.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is characterized by a purine core that is modified by the addition of various substituents. These modifications can significantly alter the compound's binding disposition and pharmacological properties. For instance, the introduction of a phenoxyphenyl group at the 8-position, as seen in the compound of interest, could potentially enhance its affinity for certain biological targets, such as the A(3) adenosine receptor . Docking and 3D-QSAR studies are often employed to investigate the binding disposition of these compounds and to understand the impact of structural changes on their biological activity.

Chemical Reactions Analysis

Imidazo[2,1-f]purine derivatives can participate in a variety of chemical reactions, which are essential for their functionalization and potential as pharmacophores. For example, intramolecular alkylation is a key step in the synthesis of related compounds, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Additionally, reactions with isothiocyanates have been reported to yield novel compounds with potential biological activity . These reactions are crucial for the diversification of the imidazo[2,1-f]purine scaffold and the exploration of its medicinal chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of methyl and methoxyethyl groups can affect the compound's solubility, hydrophilicity, and overall pharmacokinetic profile. The introduction of bulky substituents like the phenoxyphenyl group can also impact the molecule's conformation and its ability to interact with biological targets. Mesoionic compounds, such as imidazo[1,2-c]pyrimidine-2,7-diones, exhibit unique properties like tautomerism and the ability to undergo ring-opening reactions, which could be relevant for the compound . Understanding these properties is essential for the rational design of new drugs based on the imidazo[2,1-f]purine scaffold.

Wissenschaftliche Forschungsanwendungen

High-Performance Thin-Layer Chromatography for Drug Analysis

One study developed a validated stability-indicating high-performance thin-layer chromatography (HPTLC) method for the determination of linagliptin in tablet dosage form. This method aimed to ascertain the stability characteristics of the drug and support the suitability of the proposed analytical method under various stress conditions (V. Rode & M. Tajne, 2021) (Rode & Tajne, 2021).

PTP 1B Inhibitors for Managing Ailments

Another study focused on 2,4-thiazolidinediones (TZD) and their role as PTP 1B inhibitors, highlighting the journey of TZDs over seven years and their potential activity against PTP 1B, which plays a crucial role in managing insulin resistance associated with type 2 diabetes mellitus (T2DM) (S. Verma, Yatesh Sharad Yadav, & Suresh Thareja, 2019) (Verma et al., 2019).

Hydantoin Derivatives in Medicinal Chemistry

Research on hydantoin derivatives, a non-aromatic five-membered heterocycle, showed significant pharmacological and biological activity in therapeutic and agrochemical applications. The review emphasized the chemical and enzymatic synthesis of hydantoin and its potential medical applications (Shabnam Babu Shaikh et al., 2023) (Shaikh et al., 2023).

Unnatural Base Pairs in Synthetic Biology

A study on the development of unnatural base pairs for synthetic biology discussed the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs. It introduced bases recognized as ring-expanded purines and pyrimidines, which are expected to satisfy criteria for shape complementarity and enhanced stacking ability (Noriko Saito-Tarashima & N. Minakawa, 2018) (Saito-Tarashima & Minakawa, 2018).

Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin

A review discussed the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting their increased potency in biological activity and their metal complexes (S. Omidi & A. Kakanejadifard, 2020) (Omidi & Kakanejadifard, 2020).

Eigenschaften

IUPAC Name

2-(2-methoxyethyl)-4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-16-17(2)30-21-22(27(3)25(32)28(23(21)31)14-15-33-4)26-24(30)29(16)18-10-12-20(13-11-18)34-19-8-6-5-7-9-19/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMGTXPNGUDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.